Product packaging for Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)-(Cat. No.:CAS No. 16439-79-5)

Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)-

Cat. No.: B3048335
CAS No.: 16439-79-5
M. Wt: 169.15 g/mol
InChI Key: UROVNNMQBJLRGG-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of 1,3,5-Triazine (B166579) Derivatives

The 1,3,5-triazine, or s-triazine, is a symmetrical six-membered heterocyclic aromatic ring with the chemical formula (HCN)₃. Its derivatives are synthesized through various methods, most commonly through the trimerization of nitriles. This versatile structure allows for the substitution of hydrogen atoms with a wide array of functional groups, leading to a vast family of compounds with distinct properties.

Prominent members of the 1,3,5-triazine family include melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol). Melamine is widely known for its use in the production of durable thermosetting plastics, such as those used in laminates and dinnerware. wikipedia.org Cyanuric acid and its chlorinated derivatives are pivotal in the manufacturing of herbicides, such as atrazine (B1667683) and simazine, as well as in the formulation of certain reactive dyes.

The academic and industrial interest in 1,3,5-triazine derivatives stems from their broad spectrum of biological activities and material science applications. In the field of medicinal chemistry, various substituted triazines have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. Furthermore, their unique electronic and photophysical properties have led to their exploration in the development of electroluminescent materials and other advanced functional materials.

Rationale for Academic Investigation of N-(4,6-diamino-1,3,5-triazin-2-yl)urea Systems

The primary impetus for the investigation of N-(4,6-diamino-1,3,5-triazin-2-yl)urea arises from its identification as a manufacturing impurity in the industrial synthesis of melamine. google.com Melamine is commercially produced from urea (B33335) at high temperatures, and during this process, several byproducts, including ureidomelamine, are formed. wikipedia.orggoogle.com

A United States patent, US5120821A, details the composition of crude melamine prior to recrystallization, identifying ureidomelamine as one of the primary impurities alongside ammeline, ammelide (B29360), melem, and melam. google.com The presence of these impurities, particularly ureidomelamine, can significantly impact the subsequent use of melamine, for instance, in the production of melamine-formaldehyde resins. google.com The patent notes that these impurities can adversely affect the reaction times and the properties of the final resin, necessitating a purification step to produce high-purity melamine. google.com

Another European patent, EP1188751A1, also acknowledges ureidomelamine as an impurity in melamine production and proposes a method for its removal to achieve high-purity melamine. google.com The need to understand, quantify, and control the formation of such impurities in a large-scale industrial process provides a strong rationale for the academic and industrial investigation of N-(4,6-diamino-1,3,5-triazin-2-yl)urea.

A comprehensive understanding of its chemical and physical properties, reactivity, and thermal stability is crucial for optimizing the melamine manufacturing process, improving product quality, and potentially developing new applications for these byproducts. However, despite its relevance as an industrial impurity, detailed scientific studies focusing exclusively on the synthesis, characterization, and reactivity of isolated, pure N-(4,6-diamino-1,3,5-triazin-2-yl)urea are not widely available in the public domain. The majority of the available information is found within the context of patents related to melamine production and purification.

Below is a data table summarizing the basic identification and contextual information for N-(4,6-diamino-1,3,5-triazin-2-yl)urea.

PropertyValue
IUPAC Name N-(4,6-diamino-1,3,5-triazin-2-yl)urea
Other Names Ureidomelamine, Monocarbamoylmelamine
CAS Number 16439-79-5
Molecular Formula C₄H₇N₇O
Molecular Weight 169.15 g/mol
Primary Context Impurity in the industrial synthesis of melamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N7O B3048335 Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- CAS No. 16439-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N7O/c5-1-8-2(6)10-4(9-1)11-3(7)12/h(H7,5,6,7,8,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROVNNMQBJLRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)NC(=O)N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560281
Record name N-(4,6-Diamino-1,3,5-triazin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16439-79-5
Record name N-(4,6-Diamino-1,3,5-triazin-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (diamino-1,3,5-triazin-2-yl)urea
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Synthetic Methodologies for N 4,6 Diamino 1,3,5 Triazin 2 Yl Urea and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the C-N bond between the triazine core and the urea (B33335) functional group. These methods primarily involve nucleophilic substitution and palladium-catalyzed coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a foundational method for the functionalization of the 1,3,5-triazine (B166579) core. The reactivity of the chlorine atoms on cyanuric chloride allows for sequential substitution by various nucleophiles. mdpi.com This step-wise replacement is controlled by temperature, enabling the synthesis of mono-, di-, and tri-substituted triazines. mdpi.com For the synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)urea, a suitably protected urea derivative can act as a nucleophile to displace a leaving group, typically a halogen, from a 2-substituted-4,6-diamino-1,3,5-triazine.

The reaction of 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide (B78521) ion has been studied to achieve selective substitution of one chlorine atom, leading to the formation of 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-ones. researchgate.net While this demonstrates the principle of selective nucleophilic substitution on the triazine ring, the direct use of urea as a nucleophile can be challenging due to its lower nucleophilicity. scispace.com In some cases, the urea anion, generated by a strong base, can serve as an effective amination reagent for π-deficient substrates. scispace.com

Reactant 1Reactant 2ConditionsProductYield (%)
2-Chloro-4,6-disubstituted-s-triazineUreaBase, SolventN-(4,6-disubstituted-1,3,5-triazin-2-yl)ureaVaries
2-(RR'-amino)-4,6-dichloro-1,3,5-triazinesSodium HydroxideWater-acetonitrile4-Chloro-6-(RR'-amino)-1,3,5-triazin-2(1H)-onesVaries

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds in organic synthesis. nih.gov The Buchwald-Hartwig amination, in particular, has been applied to the synthesis of s-triazine based urea derivatives. researchgate.net This method involves the coupling of a 2-chloro-4,6-disubstituted-s-triazine with a variety of ureas using a palladium catalyst system. researchgate.net

A typical catalyst system for this transformation includes a palladium source, such as Pd2(dba)3, a phosphine (B1218219) ligand like Xantphos, and a base, commonly cesium carbonate (Cs2CO3). researchgate.net The reaction is generally carried out in an inert solvent, such as 1,4-dioxane, under a nitrogen atmosphere. researchgate.net This approach offers a versatile route to a range of N-triazinyl ureas with fair to good yields. researchgate.net

Triazine SubstrateUrea DerivativeCatalyst SystemBaseSolventYield
2-Chloro-4,6-disubstituted-s-triazineVarious UreasPd2(dba)3, XantphosCs2CO31,4-DioxaneFair to Good

Synthesis via Biguanide (B1667054) Precursors

The synthesis of 1,3,5-triazine derivatives from biguanide precursors is a well-established and versatile method. beilstein-journals.orgnih.gov This approach involves the condensation of a biguanide with a suitable carbonyl compound, typically an ester, to form the triazine ring. nih.govnus.edu.sg

For the synthesis of N-(4,6-diamino-1,3,5-triazin-2-yl)urea and its analogs, a key intermediate is often a substituted biguanide. The reaction of dicyandiamide (B1669379) with an amine can produce the corresponding biguanide hydrochloride. nih.gov This biguanide can then be reacted with an appropriate ester in the presence of a base, such as sodium methoxide, to yield the desired 4,6-diamino-1,3,5-triazine derivative. nih.gov

Biguanide PrecursorEsterConditionsProduct
MetforminMethyl benzoateNaOMe, MeOH2-(4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl)phenol
PhenylbiguanideMethyl salicylateNaOMe, MeOH2-(4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)phenol

Targeted Derivatization Strategies of the Triazine Core

The functionalization of a pre-existing 4,6-diamino-1,3,5-triazine core is a common strategy to introduce the urea moiety or to synthesize analogs. This often involves the reaction of a nucleophilic group on a triazine derivative with an isocyanate or a related reagent.

A series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles have been synthesized by reacting 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline. nih.gov In a related transformation, the reaction of similar acetonitrile (B52724) precursors with nitrosobenzene (B162901) led to the formation of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides, which are structurally related to the target urea compounds. nih.gov

Suzuki cross-coupling reactions have also been employed to introduce aryl groups at the 6-position of 2,4-diaminotriazines, starting from 6-chloro-2,4-diaminotriazine and aryl boronic acids. researchgate.net This highlights the versatility of the triazine core for further functionalization.

Starting TriazineReagentProduct
2-(4-Amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitrilesp-Nitrosodimethylaniline2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles
2-(4-Amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitrilesNitrosobenzene4,6-Diamino-N-phenyl-1,3,5-triazine-2-carboxamides
6-Chloro-2,4-diaminotriazineAryl boronic acids6-Aryl-2,4-diaminotriazines

Advanced Synthesis Techniques

Modern synthetic techniques, particularly microwave-assisted synthesis, have been increasingly applied to the synthesis of triazine derivatives to improve reaction efficiency and reduce reaction times.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. mdpi.comnih.gov The synthesis of 2,4-diamino-1,3,5-triazines has been successfully achieved by the reaction of dicyandiamide with nitriles under microwave irradiation. rsc.orgresearchgate.net This method is considered a green chemistry approach due to the reduced use of solvents, short reaction times, and simple work-up procedures. rsc.orgresearchgate.net

Microwave-assisted parallel synthesis has been employed to create libraries of phenyl dihydrotriazines, with reaction times decreasing from an average of 22 hours to 35 minutes compared to conventional heating. nih.gov Furthermore, microwave-assisted ring closure carbonylation of azahetarylguanidines has been used to synthesize fused 2-amino-4-oxo-1,3,5-triazines. researchgate.net These examples demonstrate the significant advantages of microwave technology in the synthesis of complex triazine-based molecules.

ReactantsConditionsProductKey Advantage
Dicyandiamide, NitrilesMicrowave irradiation2,4-Diamino-1,3,5-triazinesReduced reaction time, Green synthesis
Phenyl dihydrotriazine precursorsMicrowave-assisted parallel synthesisLibrary of phenyl dihydrotriazinesDrastic reduction in reaction time (22h to 35 min)
AzahetarylguanidinesMicrowave-assisted ring closure carbonylationFused 2-amino-4-oxo-1,3,5-triazinesEfficient synthesis of fused systems

Green Chemistry Principles in Triazine Synthesis

The growing emphasis on sustainable and environmentally friendly chemical processes has led to the application of green chemistry principles in the synthesis of 1,3,5-triazine derivatives. mdpi.com Traditional methods often involve hazardous solvents, long reaction times, and significant energy consumption. mdpi.com In contrast, modern green synthetic protocols aim to mitigate these issues by employing alternative energy sources and more benign reaction media.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. chim.itnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. nih.govacs.org This rapid, localized heating can also minimize the formation of byproducts. For instance, the synthesis of a library of 4,6-diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazines saw a reduction in reaction time from an average of 22 hours to just 35 minutes when switching from conventional heating to microwave irradiation. nih.gov Furthermore, microwave-assisted methods have been successfully employed in the solvent-free synthesis of 1,3,5-triazines through the cyclotrimerization of nitriles, further enhancing the green credentials of this approach. chim.it

Sonochemistry, the application of ultrasound to chemical reactions, represents another key green chemistry technique for triazine synthesis. nih.govaip.orgaip.org Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. aip.org A significant advantage of sonochemical methods is the ability to conduct reactions in environmentally friendly solvents, such as water. nih.gov For example, a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives in water has been developed, which was found to be 13 times "greener" than the classical heating method based on an analysis of the 12 principles of green chemistry. nih.gov This method allowed for the synthesis of various triazine derivatives in over 75% yield within just 5 minutes. nih.gov

The use of supported reagents and catalysts, such as silica (B1680970) gel-supported Lewis acids, also aligns with green chemistry principles by facilitating easier product purification and catalyst recovery and reuse. chim.it These heterogeneous catalysts can be employed in solvent-free conditions, further reducing the environmental impact of the synthesis. chim.it

The table below summarizes a comparison of different synthetic methods for triazine derivatives, highlighting the advantages of green chemistry approaches.

Synthetic MethodTypical ConditionsReaction TimeTypical YieldsKey Green Chemistry Advantages
Conventional HeatingReflux in organic solvents (e.g., DMF, ACN)Several hours to daysVariable (6-93%)-
Microwave-Assisted SynthesisSolvent-free or in minimal high-boiling point solventsMinutesGood to excellent (up to 88%)Reduced reaction time, increased yields, potential for solvent-free reactions. mdpi.comnih.gov
Sonochemical SynthesisAqueous media or ethanol (B145695) at ambient temperature/mild heatMinutesHigh (often >75%)Use of environmentally benign solvents (e.g., water), reduced reaction time, lower energy consumption. nih.govaip.org

The following table presents data on the microwave-assisted synthesis of various 2,4-diamino-1,3,5-triazine derivatives, demonstrating the efficiency of this green chemistry approach.

ReactantsConditionsReaction TimeYieldReference
Cyanoguanidine and various nitrilesMicrowave irradiation, solvent-freeShortGood rsc.orgresearchgate.net
2-aminopyridine, cyanamide, and aromatic aldehydes/ketonesMicrowave irradiation, neat15 minutesUp to 70% nih.gov
Phenyl dihydrotriazine library synthesisMicrowave irradiation35 minutesComparable to conventional methods nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-Ray Diffraction Studies

Powder X-ray diffraction (XRD) has also been employed to characterize melamine (B1676169) and its hydrolysis byproducts, which include ammelide (B29360). researchgate.net This technique is useful for phase identification and confirming the crystalline nature of bulk samples. The application of these diffraction methods to related compounds underscores their importance for the structural verification of triazine-based molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

A complete, assigned NMR spectrum for ammelide is not extensively documented in readily accessible literature. However, analyses of related compounds and degradation studies involving ammelide provide insight into the expected chemical shifts. In studies of melamine-formaldehyde resin degradation, the disappearance of a signal at 8.1 ppm in ¹H-NMR spectra was associated with ammelide. rsc.org Furthermore, analysis of related 4-chloro-6-amino-1,3,5-triazin-2(1H)-ones indicates that the signal for the acidic N-H proton of the triazine ring typically appears as a broad singlet in the downfield region of 10.8–11.8 ppm. researchgate.net

For ¹³C NMR, spectra of degradation solutions containing ammelide showed an absence of obvious signal peaks in the 150–170 ppm range. rsc.org The carbonyl carbon (C=O) signal in ammelide is expected to be near the value observed for cyanuric acid, which is approximately 149.8 ppm. researchgate.net The other two carbon atoms in the triazine ring, being bonded to amino or hydroxyl groups, would appear at different chemical shifts, reflecting their distinct electronic environments.

NucleusFunctional GroupInferred Chemical Shift (ppm)
¹HRing N-H~10.8 - 11.8
¹³CC=O~149.8
¹³CRing C-NH₂ / C-OHNot definitively assigned

Application of Carbon-13 Labeled Analogs in NMR

Isotopic labeling, particularly with ¹³C, is a valuable technique in NMR spectroscopy. nih.gov It can be used to enhance the signal of the otherwise low-abundance ¹³C nucleus, facilitating the acquisition of clearer spectra and aiding in the structural elucidation of complex molecules or the quantification of compounds in mixtures. researchgate.net

The ¹³C₃-labeled analog of ammelide is commercially available and has been utilized as an internal standard for the quantification of ammelide in infant formula using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This application highlights the utility of the isotopically labeled compound in providing a precise reference for analytical measurements.

While its use in other analytical methods is established, specific studies detailing the application of ¹³C-labeled ammelide to simplify or enhance its own NMR spectral analysis were not identified in the reviewed literature. Such an approach could, however, be instrumental in definitively assigning the carbon signals and studying the compound's behavior in complex chemical systems.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint of the functional groups present.

The IR spectrum of ammelide displays distinct absorption bands corresponding to its structural features. The vibrations of the N-H bonds in both the exocyclic amino group and the cyclic amide groups give rise to broad bands in the high-frequency region. The carbonyl (C=O) groups produce a strong absorption band, and various C-N stretching and ring vibrations are also observed. Studies on structurally similar triazinones confirm that the cyclic N-H fragment absorbs in the 3090–3150 cm⁻¹ range, while the carbonyl group (C=O) absorption is typically found between 1665 and 1695 cm⁻¹. researchgate.net

Frequency (cm⁻¹)Vibration TypeFunctional Group
3060 - 3420N-H Stretching-NH₂ and Ring N-H
1665 - 1695C=O StretchingAmide Carbonyl
~1400 - 1600Ring Stretching / N-H BendingTriazine Ring / -NH₂

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

The mass spectrometric characterization of ammelide has been performed using various methods. The electron ionization (EI) mass spectrum is available through the NIST Mass Spectrometry Data Center. nist.gov In this technique, the molecule is fragmented, providing a distinct pattern that can be used for identification.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has also been used for the analysis of ammelide. Under positive ion conditions with sinapinic acid as the matrix, protonated molecular ions ([M+H]⁺) were observed.

Furthermore, methods involving gas chromatography-mass spectrometry (GC-MS) have been developed for the detection of ammelide. mdpi.org These methods typically require a derivatization step, such as conversion to a trimethylsilyl (B98337) (TMS) derivative, to increase the volatility of the compound for GC analysis.

TechniqueIon Observedm/z (approx.)Notes
EI-MSMolecular Ion (M⁺) & Fragments128, etc.Provides a fragmentation pattern for structural clues.
MALDI-TOF MSProtonated Molecule ([M+H]⁺)129A soft ionization technique, often preserving the molecular ion.
GC-MSTMS-derivatized ions-Analyzes the volatile derivative of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental results are compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and assess its purity. nih.gov

The molecular formula for ammelide is C₃H₄N₄O₂. nist.govwikipedia.org Based on this formula, the theoretical elemental composition can be calculated. This technique is crucial for verifying the identity of newly synthesized batches of the compound, ensuring that the empirical formula matches the expected structure.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percent (%)
CarbonC12.011336.03328.14
HydrogenH1.00844.0323.15
NitrogenN14.007456.02843.75
OxygenO15.999231.99824.98
Total128.091100.00

Computational Chemistry and Theoretical Investigations of N 4,6 Diamino 1,3,5 Triazin 2 Yl Urea and Its Analogs

Density Functional Theory (DFT) Calculations

No specific DFT calculation data has been published for N-(4,6-diamino-1,3,5-triazin-2-yl)urea. This type of analysis would typically provide insights into the electronic structure and reactivity of the molecule.

Published data on the optimized geometric parameters (bond lengths and angles) and the calculated vibrational frequencies for N-(4,6-diamino-1,3,5-triazin-2-yl)urea are not available.

A frontier molecular orbital analysis, which would detail the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for N-(4,6-diamino-1,3,5-triazin-2-yl)urea, has not been reported in the searched literature.

There are no available studies detailing the Mulliken charge distribution for each atom within the N-(4,6-diamino-1,3,5-triazin-2-yl)urea molecule.

Specific MEP maps for N-(4,6-diamino-1,3,5-triazin-2-yl)urea, which would identify the electrophilic and nucleophilic sites, have not been published.

Molecular Modeling of Intermolecular Interactions

While the general principles of intermolecular interactions for triazine and urea (B33335) compounds are understood, specific molecular modeling studies detailing the hydrogen bonding and other non-covalent interactions of N-(4,6-diamino-1,3,5-triazin-2-yl)urea are not present in the available literature.

Intramolecular Interactions and Charge Transfer Phenomena

Detailed theoretical investigations into intramolecular hydrogen bonding, charge delocalization, and intramolecular charge transfer (ICT) phenomena for N-(4,6-diamino-1,3,5-triazin-2-yl)urea have not been reported.

Chemical Reactivity and Mechanistic Elucidation

Reaction Pathways and Transformation Mechanisms Involving the Triazine Ring

The 1,3,5-triazine (B166579) ring of Urea (B33335), N-(4,6-diamino-1,3,5-triazin-2-yl)- can undergo a variety of transformations, primarily driven by its electron-deficient nature, which is a consequence of the presence of three electronegative nitrogen atoms. However, this electron deficiency is somewhat mitigated by the electron-donating amino and urea groups.

Thermal Decomposition: Upon heating, compounds containing triazine rings can undergo complex decomposition pathways. For Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)-, thermal decomposition is expected to involve the breakdown of both the urea moiety and the triazine ring. The thermal decomposition of urea itself is well-studied and proceeds through the formation of biuret, cyanuric acid, ammelide (B29360), ammeline, and melamine (B1676169). at.uaresearchgate.net The triazine portion of the molecule might decompose to form nitrogen-containing gases and a carbonaceous residue. The presence of the amino groups can influence the decomposition products, potentially leading to the formation of melamine and other amino-substituted triazines. Studies on the thermal decomposition of related azido-triazines show the evolution of nitrogen gas as a primary product. researchgate.net

Potential Transformation Products from Thermal Decomposition

Precursor Fragment Potential Products Conditions
Urea moiety Biuret, Cyanuric Acid, Ammelide, Ammeline, Melamine, Ammonia (B1221849), Carbon Dioxide High Temperature at.uaresearchgate.net

Enzymatic Degradation: While specific enzymatic pathways for the degradation of Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- are not well-characterized, microorganisms have been shown to degrade other triazine-containing compounds, such as herbicides. These pathways often involve initial hydrolytic steps to remove substituents from the triazine ring, followed by ring cleavage. The urea moiety could also be a target for urease enzymes, leading to its hydrolysis to ammonia and carbon dioxide. mdpi.com

Nucleophilic Reactivity of the Aminotriazine (B8590112) Moiety

The aminotriazine moiety of Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- possesses nucleophilic character due to the lone pairs of electrons on the exocyclic amino groups and the ring nitrogen atoms.

Reactions at the Exocyclic Amino Groups: The exocyclic amino groups can act as nucleophiles, participating in reactions such as acylation, alkylation, and condensation. For instance, they can react with electrophiles like acyl chlorides or anhydrides. The reactivity of these amino groups is influenced by the electron-donating nature of the triazine ring, which increases their electron density.

Reactions at the Ring Nitrogen Atoms: The nitrogen atoms within the triazine ring also have lone pairs of electrons and can act as nucleophiles, particularly in protonation and coordination with metal ions. However, their nucleophilicity is generally lower than that of the exocyclic amino groups due to their involvement in the aromatic system.

Nucleophilic Substitution: While the triazine ring in this compound is electron-rich due to the amino and urea substituents, making it less susceptible to nucleophilic attack than, for example, cyanuric chloride, nucleophilic substitution reactions are still possible under certain conditions. Forcing conditions or the presence of a very strong nucleophile might lead to the displacement of one of the amino groups or the urea group, although such reactions are not commonly reported for this specific compound. The reactivity of related 2,4-diamino-1,3,5-triazines in nucleophilic substitution is generally low. rsc.org

Influence of Urea and Amino Substituents on Reactivity

The urea and amino substituents have a profound influence on the chemical reactivity of the entire molecule.

Electronic Effects: Both the amino groups and the urea group are strong electron-donating groups through resonance. They increase the electron density of the triazine ring, which has several consequences:

Activation towards Electrophilic Attack: The increased electron density makes the triazine ring more susceptible to attack by electrophiles. However, due to the inherent electron-deficient nature of the triazine ring, such reactions are still less common than for carbocyclic aromatic compounds.

Decreased Susceptibility to Nucleophilic Attack: The electron-donating effect deactivates the ring towards nucleophilic aromatic substitution.

Basicity: The electron-donating groups increase the basicity of the ring nitrogen atoms, making them more readily protonated.

Steric Effects: The substituents can also exert steric hindrance, which can affect the accessibility of the reactive sites. The urea group, in particular, is relatively bulky and may hinder the approach of reagents to the adjacent ring positions. Steric effects are known to play a significant role in directing the outcome of reactions on substituted aromatic rings. youtube.com The bulkiness of substituents on a triazine ring can influence the binding affinity to biological targets and can also affect the rate of chemical reactions. mdpi.com

Influence of Substituents on Reactivity

Substituent Electronic Effect Steric Effect Impact on Reactivity
Amino (-NH2) Strong electron-donating (resonance) Small Activates the ring towards electrophiles, increases basicity.

Supramolecular Chemistry and Molecular Recognition Properties

Hydrogen Bonding Interactions and Self-Assembly Processes

The capacity of Urea (B33335), N-(4,6-diamino-1,3,5-triazin-2-yl)- to form multiple, highly directional hydrogen bonds is the cornerstone of its supramolecular chemistry. The urea moiety is well-established as a robust hydrogen-bonding unit, capable of forming strong, self-complementary dimers and one-dimensional tapes. rsc.org Simultaneously, the diaminotriazine portion of the molecule offers additional sites for hydrogen bonding, similar to those found in melamine (B1676169), which is famous for its ability to form extensive hydrogen-bonded networks. rsc.orgresearchgate.net

The interplay between the urea and diaminotriazine functionalities allows for programmed self-assembly. nih.gov The arrangement of hydrogen bond donor (D) and acceptor (A) sites on the molecule can lead to specific and predictable recognition patterns, known as supramolecular synthons. These synthons act as the fundamental units that guide the assembly of molecules into larger, ordered structures. nih.gov Ureido-heterocycles, such as the title compound, leverage these patterns to form complex architectures where the heterocyclic group provides supplementary hydrogen bond sites to enhance the interactions driven by the urea core. nih.gov

Functional GroupHydrogen Bond SitesTypical Supramolecular MotifReference Example
UreaTwo N-H donors, one C=O acceptorα-tape (1D chain)N,N'-disubstituted ureas rsc.org
2,4-Diamino-1,3,5-triazine (DAT)Four N-H donors, one ring N acceptorRosette layers, pseudo-honeycomb networksSubstituted 2,4-diamino-1,3,5-triazines researchgate.netrsc.org
Combined MoleculeSix N-H donors, two primary acceptors (C=O, ring N)Potential for cross-linked tapes and complex 2D/3D networksInferred from constituent parts

Cocrystallization is a powerful technique in crystal engineering where two or more different molecules are assembled in a single crystal lattice through non-covalent interactions. Urea is recognized as an excellent coformer due to its strong hydrogen bonding capabilities, which can be used to improve the physical properties of active pharmaceutical ingredients (APIs). nih.gov

The N-(4,6-diamino-1,3,5-triazin-2-yl)urea molecule is an exceptional candidate for forming cocrystals. Its multiple hydrogen bond donor and acceptor sites can form robust supramolecular heterosynthons with complementary molecules, particularly coformers like dicarboxylic acids. researchgate.net Studies on closely related compounds, such as 2,4-diamino-6-phenyl-1,3,5-triazine, have shown that they readily form cocrystals with various dicarboxylic acids. In these structures, the triazine's amino groups and ring nitrogen interact with the carboxylic acid groups to form predictable R²₂(8) ring motifs. researchgate.net Similarly, the urea functionality can form a well-defined amide-acid heterosynthon with carboxylic acids. nih.gov The combination of these two potent binding motifs within one molecule suggests a high propensity for forming stable and structurally diverse cocrystals.

Crystal engineering involves the rational design of crystalline solids by controlling intermolecular interactions. rsc.org The predictable and directional nature of the hydrogen bonds formed by urea and diaminotriazine groups makes them ideal elements for this purpose. By chemically modifying the core structure of N-(4,6-diamino-1,3,5-triazin-2-yl)urea to create derivatives, it is possible to fine-tune the resulting supramolecular assemblies. nih.gov

For example, introducing different substituents onto the amino groups or creating more complex oligomers can alter the steric and electronic properties of the molecule, thereby directing the self-assembly process towards a desired crystal packing. rsc.org This strategy can be used to create materials with specific properties, such as porous organic crystals or materials for nonlinear optics. The design of multi-component ionic cocrystals (ICCs) also represents an advanced strategy in crystal engineering, where proton transfer between acidic and basic coformers leads to salt formation within the cocrystal lattice, a process for which diaminotriazine derivatives are well-suited. mdpi.com

Formation of Higher-Order Supramolecular Architectures

The primary hydrogen bonding interactions of N-(4,6-diamino-1,3,5-triazin-2-yl)urea serve as the foundation for the assembly of more complex, higher-order architectures. While the urea component tends to form one-dimensional tapes, the diaminotriazine component is known to form two-dimensional sheets or rosette-based structures. researchgate.netrsc.org The fusion of these two moieties in a single molecule allows for the potential creation of novel supramolecular polymers and networks.

For instance, linear tapes formed through urea-urea hydrogen bonds could be interlinked by the diaminotriazine groups of adjacent tapes. This cross-linking can lead to the formation of robust 2D sheets or even 3D frameworks. The specific architecture is highly dependent on the interplay between the different hydrogen bonding motifs. In studies of various 2,4-diamino-6-R-1,3,5-triazine derivatives, the resulting solid-state structures have been shown to vary from pseudo-honeycomb networks to corrugated rosette layers, demonstrating the structural diversity achievable by modifying the substituent on the triazine ring. rsc.org

Host-Guest Chemistry and Directed Molecular Recognition

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encloses a smaller "guest" molecule through non-covalent interactions. wikipedia.orgnih.gov The formation of these complexes relies on molecular recognition, where the host has a binding site (cavity) that is complementary in size, shape, and chemical nature to the guest.

While specific host-guest studies on N-(4,6-diamino-1,3,5-triazin-2-yl)urea are not extensively documented, its potential can be inferred from its structure. The self-assembly of these molecules into higher-order architectures, such as 2D or 3D networks, can result in the formation of pores or channels. These cavities could act as hosts for small guest molecules, trapping them within the crystal lattice. This principle has been successfully demonstrated in metal-organic frameworks (MOFs) that incorporate urea-based struts as hydrogen-bond-donating catalytic sites within their pores. northwestern.edu The defined and tunable nature of such supramolecular assemblies makes them promising candidates for applications in separation, sensing, and catalysis. nih.govrsc.org

Pi-Pi Stacking Interactions in Crystalline Systems

These stacking interactions are a combination of dispersion and electrostatic forces. libretexts.org Quantum chemical calculations have shown that T-shaped and offset stacked conformations are often energetically preferred over a direct face-to-face arrangement to minimize electron repulsion. nih.gov The energy of these interactions, typically in the range of -0.5 to -2.0 kcal mol⁻¹, complements the stronger hydrogen bonds to direct the final three-dimensional packing of the molecules. rsc.org The interplay between robust hydrogen bonding and weaker, but significant, π-stacking and van der Waals forces is crucial in determining the final crystal structure and properties of materials based on this compound. rsc.org

Polymer Chemistry and Advanced Materials Science Applications

Role as a Monomeric Precursor in Polymer Synthesis

Urea (B33335), N-(4,6-diamino-1,3,5-triazin-2-yl)- possesses multiple reactive functional groups, primarily the two primary amino groups (-NH₂) on the triazine ring and the amine groups within the urea moiety. This multifunctionality makes it a viable candidate as a monomeric precursor for various polymerization reactions.

Diamino-s-triazine derivatives are known to serve as monomers in the synthesis of high-performance polymers like polyimides. researchgate.net In these reactions, the amino groups react with other monomers, such as dianhydrides, through polycondensation to form the polymer backbone. By analogy, the primary amines of Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- could react with co-monomers like diacyl chlorides or dianhydrides to build a polymer chain. The presence of the urea group would introduce a unique, polar moiety pendant to the triazine ring, potentially influencing the final polymer's properties, such as solubility, hydrophilicity, and intermolecular hydrogen bonding.

Furthermore, isocyanate-free routes to polyureas have been developed using urea itself as a monomer in melt polycondensation with various diamines. qucosa.de This establishes a precedent for the reactivity of the urea functional group in polymerization, suggesting that the urea portion of guanylmelamine could also participate in such reactions under specific conditions.

Table 1: Potential Polymerization Reactions for Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)-

Polymer Type Co-Monomer Example Reactive Groups on Precursor Resulting Linkage
Polyamide Diacyl Chloride Primary Amines Amide
Polyimide Dianhydride Primary Amines Imide
Polyurea Diisocyanate Primary Amines Urea

Integration into Polymer Backbones, e.g., Poly(urethane urea)

Poly(urethane urea)s (PUUs) are a class of segmented copolymers known for their excellent elastomeric properties. Their synthesis typically involves a two-step prepolymer method. nih.gov First, a long-chain polyol (the soft segment) reacts with an excess of a diisocyanate. In the second step, a chain extender, typically a short-chain diamine or diol, is added to react with the remaining isocyanate groups, forming the hard segments and linking the prepolymers into a high-molecular-weight polymer. nih.gov

The two primary amino groups of Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- make it a suitable candidate to function as a diamine chain extender. In this role, it would react with the isocyanate-terminated prepolymer to form urea linkages, thereby integrating the rigid and polar triazine-urea structure directly into the polymer backbone as part of the hard segment.

The incorporation of this bulky, hydrogen-bonding, and thermally stable triazine moiety would be expected to significantly influence the final properties of the PUU. Potential effects include:

Enhanced Thermal Stability: The inherent thermal stability of the triazine ring could increase the degradation temperature of the resulting polymer.

Modified Mechanical Properties: The rigidity of the triazine structure would reinforce the hard segments, potentially increasing the polymer's modulus, tensile strength, and hardness.

Improved Phase Separation: The high polarity of the triazine-urea group could enhance the thermodynamic incompatibility between the hard and soft segments, leading to more defined microphase separation and potentially improved elastomeric properties.

Crosslinking Properties in Polymer Networks

Crosslinking involves the formation of a three-dimensional polymer network from linear or branched chains, resulting in materials with increased rigidity, thermal stability, and solvent resistance (thermosets). A monomer must possess more than two reactive functional groups to act as a crosslinker.

Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- has at least four active hydrogen atoms available for reaction with groups like isocyanates: two on each of the primary amines. This functionality of greater than two allows it to act as a crosslinking agent. When reacting with a difunctional reagent like a diisocyanate, the initial reaction would form linear chains, but subsequent reactions at the additional active sites would create branch points, leading to a covalently crosslinked network. rsc.org

Triazine derivatives are explicitly used to create crosslinked polymer networks. nih.govmdpi.com For instance, triisocyanato triazines can self-cure or crosslink polymers containing active hydrogen groups, such as polyols, to form durable coatings with urethane linkages. rsc.org The use of Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- could lead to the formation of covalent adaptable networks (CANs), which are crosslinked polymers containing dynamic covalent bonds that allow for reprocessing or self-healing. mdpi.com The hydrogen bonds associated with the urea and triazine groups could also contribute to the network's properties through physical crosslinking.

Table 2: Comparison of Functionality for Polymer Architectures

Monomer Type Functionality (f) Resulting Polymer Structure Example
Difunctional f = 2 Linear Hexamethylene diamine
Multifunctional f > 2 Branched or Crosslinked Melamine (B1676169)
Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- f ≥ 4 Branched or Crosslinked (Hypothetical)

Development of Novel Polymeric Materials with Triazine Moieties

The incorporation of 1,3,5-triazine (B166579) rings into polymer structures is a well-established strategy for developing advanced materials with desirable properties. Melamine and its derivatives are widely used as precursors for porous organic polymers and as additives or co-monomers to enhance specific characteristics.

Utilizing Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- as a monomer would create novel polymers that combine the known benefits of the triazine core with the specific functionality of the urea group. The nitrogen-rich structure of the triazine ring is known to impart excellent flame retardancy by promoting char formation and releasing inert nitrogen gas upon decomposition. This feature would be inherited by polymers synthesized from this precursor.

The urea group, with its capacity for strong double hydrogen bonding, could be exploited to create materials with unique self-assembly characteristics or to improve adhesion to polar substrates. This could be particularly useful in the formulation of advanced coatings, adhesives, or composite matrices. The combination of a rigid, thermally stable core (triazine) with a highly polar, hydrogen-bonding side group (urea) offers a pathway to novel materials with a tailored balance of mechanical strength, thermal resistance, and specific intermolecular interactions.

Structure Reactivity Relationship Sar Studies in Chemical Contexts

Systematic Modification of the N-(4,6-diamino-1,3,5-triazin-2-yl)urea Scaffold

The N-(4,6-diamino-1,3,5-triazin-2-yl)urea scaffold, featuring a 1,3,5-triazine (B166579) ring, is a versatile template for systematic chemical modification. mdpi.com Researchers have extensively explored this scaffold to generate libraries of novel compounds with diverse chemical properties. nih.gov The amino groups on the triazine ring, while generally unreactive, can undergo reactions under specific conditions, such as microwave-assisted synthesis, which facilitates the creation of a wide range of derivatives. chim.it

Key modification strategies include:

Substitution at the Triazine Ring: The 6-position of the 2,4-diamino-1,3,5-triazine ring is a common site for introducing various substituents to modulate the molecule's properties. Modifications have included the attachment of aryl groups, piperidine, and phenylpyrazolyl moieties. researchgate.netrsc.org The synthesis of these derivatives can be achieved through methods like the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation. researchgate.netrsc.org

Functionalization of Amino Groups: The exocyclic amino groups can be acylated or reacted with other electrophiles to introduce new functionalities. For instance, linking the triazine core to amino acids or peptide groups has been explored to create compounds with altered biological profiles. mdpi.comnih.gov

Hybrid Molecule Design: A prominent strategy involves creating hybrid molecules by combining the diamino-triazine scaffold with other bioactive pharmacophores. mdpi.commdpi.com For example, linking the 2,4-diamino-1,3,5-triazinyl moiety with coumarin (B35378) or 2-imino-coumarin ring systems has been investigated to produce compounds with potentially synergistic effects. mdpi.com Similarly, molecular hybrids combining 2-mercaptobenzenesulfonamide fragments with the triazine ring have been designed and synthesized. mdpi.com

Library Synthesis: Microwave-assisted, one-pot methods have been effectively used to prepare large libraries of compounds, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, from simple precursors like cyanoguanidine, aromatic aldehydes, and arylamines. nih.gov This approach allows for the rapid generation of a broad chemical space for subsequent activity screening.

These systematic modifications allow for the fine-tuning of physicochemical properties such as lipophilicity (ClogP), which is crucial for biological activity. nih.gov

Correlation Between Structural Features and Chemical Activity Profiles

SAR studies establish a direct link between the structural modifications of the N-(4,6-diamino-1,3,5-triazin-2-yl)urea scaffold and the resulting chemical or biological activity. By analyzing the activity profiles of synthesized derivatives, researchers can identify key structural motifs responsible for a desired effect.

Anticancer and Cytotoxic Activity: A significant body of research has focused on the anticancer properties of 2,4-diamino-1,3,5-triazine derivatives. nih.govresearchgate.netnih.gov

Role of Substituents: The nature of the substituent at the triazine ring has a profound impact on cytotoxic activity. Studies have shown that introducing a 4-phenylpiperazin-1-yl group at the R² position results in compounds with significant activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com

Hybrid Compounds: Hybrid molecules have demonstrated notable activity. For instance, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile showed remarkable activity against the melanoma MALME-3M cell line. nih.govresearchgate.net

Carbohydrazide and Carboxamide Derivatives: Substituted 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides have been synthesized and tested against breast cancer cell lines, with some compounds exhibiting low micromolar IC50 values, particularly in Rad6B-overexpressing cells. nih.gov

Antimicrobial and Antiseptic Activity: The scaffold has also been modified to develop agents with antimicrobial properties.

Lipophilicity Correlation: A series of 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives were designed with specific ClogP values (a measure of lipophilicity) to optimize their antiseptic properties. nih.gov It was found that derivatives with ClogP values between 6.0 and 7.1, such as 4-alkyl-6-aralkyl and 4-alkyl-6-aryl derivatives, displayed pronounced antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Properties: Novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives have shown promising antifungal activity against Candida albicans. nih.gov Compounds bearing aniline (B41778) derivatives, piperidine, and glycine (B1666218) on the triazine core were among the most active. nih.gov

The following interactive table summarizes key SAR findings for derivatives based on the 4,6-diamino-1,3,5-triazine scaffold.

Interactive Data Table: SAR of 4,6-Diamino-1,3,5-Triazine Derivatives

Compound/Series Key Structural Feature Observed Activity Profile Target/Cell Line
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile Phenylpiperazinyl group and iminoacetonitrile (B14750961) moiety Potent antitumor activity (GI50 = 3.3 x 10⁻⁸ M) Melanoma MALME-3M
2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides R² = 4-phenylpiperazin-1-yl High cytotoxic activity (IC50 = 3.6 µM to 11.0 µM) HCT-116, MCF-7
4-alkyl-6-aralkyl dihydro-1,3,5-triazines ClogP of 6.6-7.1 Pronounced antibacterial activity MRSA, VRE, P. aeruginosa
Triazinyl-carbohydrazides Carbohydrazide group at C2 Low micromolar anticancer activity MDA-MB-231 (breast cancer)

Isotopic Labeling for Mechanistic Elucidation of Reactivity

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive evidence for proposed reaction mechanisms. wikipedia.org This method involves replacing an atom in a reactant molecule with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N) and then tracking the position of that isotope in the reaction products. wikipedia.orgdeakin.edu.auresearchgate.net

While specific isotopic labeling studies on Urea (B33335), N-(4,6-diamino-1,3,5-triazin-2-yl)- itself are not extensively documented in the provided results, the principles can be understood from studies on its core components, urea and related nitrogen-containing compounds.

Urea Metabolism and Synthesis: Stable isotopes have been instrumental in understanding the urea cycle. nih.gov For instance, by administering ¹⁵N-labeled amino acids to subjects, researchers can trace the incorporation of the ¹⁵N isotope into urinary urea, allowing for the measurement of whole-body protein synthesis rates. nih.gov Similarly, using precursors like [¹³C]acetate, the carbon atom can be traced through the Krebs cycle to bicarbonate and its subsequent incorporation into carbamyl phosphate (B84403) and finally into [¹³C]urea. nih.gov This allows for the quantification of ureagenesis rates and provides a method to assess the competency of the urea cycle, which is crucial for diagnosing metabolic disorders. nih.gov

Elucidating Reaction Pathways: Isotopic labeling helps distinguish between competing mechanistic pathways. For the oxidation of urea, labeling studies can differentiate between a Hofmann-type rearrangement and a nitrogen analogue of the Favorskii rearrangement by tracking the movement of labeled nitrogen atoms. deakin.edu.auresearchgate.net

General Applications in Chemistry: The technique is broadly applied in chemistry to understand complex reaction mechanisms. For example, ¹⁵N-labeling has been used to detect specific intermediates, such as copper nitrene species, in reactions involving amines, thereby confirming the proposed mechanism. researchgate.net This approach provides clear, unambiguous insights into bond-forming and bond-breaking steps that are often difficult to probe with other methods.

Coordination Chemistry and Metal Complexation

Ligand Properties of N-(4,6-diamino-1,3,5-triazin-2-yl)urea and its Derivatives

N-(4,6-diamino-1,3,5-triazin-2-yl)urea, also known as ammelide (B29360) urea (B33335), is a multifunctional ligand with several potential donor sites for metal coordination. These include the nitrogen and oxygen atoms of the urea moiety, the ring nitrogen atoms of the triazine core, and the exocyclic amino groups. The presence of these multiple binding sites allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions.

Urea and its derivatives are known to coordinate to metal ions in several ways. Typically, coordination can occur through the carbonyl oxygen atom or one of the amide nitrogen atoms. The mode of coordination is often dependent on the nature of the metal ion. For instance, harder metal ions tend to coordinate to the oxygen atom, while softer metals like Palladium(II) often favor coordination through the nitrogen atom. primescholars.com In some cases, urea can act as a bidentate ligand, coordinating through both nitrogen and oxygen, or can even bridge two metal centers. primescholars.com

Derivatives of N-(4,6-diamino-1,3,5-triazin-2-yl)urea can be synthesized to modify its ligand properties. For example, substitution on the amino groups or the urea nitrogen atoms can alter the steric and electronic environment around the potential coordination sites, leading to different coordination behaviors and geometries of the resulting metal complexes. The introduction of other functional groups can also provide additional coordination sites, leading to the formation of polynuclear or polymeric structures.

Synthesis and Characterization of Metal Complexes (e.g., Pd(II), Ag(I))

The synthesis of metal complexes with N-(4,6-diamino-1,3,5-triazin-2-yl)urea would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants, the reaction temperature, and the choice of solvent can influence the nature of the resulting complex.

Palladium(II) Complexes: Given the known affinity of Pd(II) for nitrogen donors, it is anticipated that N-(4,6-diamino-1,3,5-triazin-2-yl)urea would coordinate to Pd(II) through one or more of its nitrogen atoms. Experimental and computational studies on other Pd-urea and Pd-ureate complexes have shown that monodentate binding through a nitrogen atom is a common coordination mode. nih.gov The synthesis of a Pd(II) complex with this ligand could be achieved by reacting a palladium(II) salt, such as palladium(II) chloride, with the ligand in a suitable solvent.

Characterization of such a complex would involve various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination to a nitrogen atom of the urea moiety would be expected to cause a shift in the N-H stretching frequencies to lower values and an increase in the C=O stretching frequency. primescholars.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide information about the changes in the chemical environment of the ligand upon coordination to the metal center.

UV-Vis Spectroscopy: Electronic spectra can give insights into the geometry of the complex.

Silver(I) Complexes: Silver(I) is a soft metal ion and is known to form complexes with a variety of nitrogen- and oxygen-donor ligands. The coordination of Ag(I) with N-(4,6-diamino-1,3,5-triazin-2-yl)urea could involve the nitrogen atoms of the triazine ring, the amino groups, or the urea moiety. The formation of coordination polymers is also a possibility with Ag(I) due to its tendency to form linear or trigonal planar geometries. For instance, a silver coordination polymer has been synthesized using 4,6-diamino-2-pyrimidinethiol, a related heterocyclic ligand. nih.gov

Below is a hypothetical data table summarizing expected characterization data for Pd(II) and Ag(I) complexes based on general principles for similar ligands.

Metal IonPotential Coordination SitesExpected IR Shifts (cm-1)Potential Geometry
Pd(II) Urea-N, Triazine-Nν(N-H) decrease, ν(C=O) increaseSquare Planar
Ag(I) Triazine-N, Urea-O/Nν(C=N) shift, ν(C=O) shiftLinear, Trigonal Planar, Tetrahedral

Elucidation of Coordination Modes and Geometries

Based on the functionalities present in the ligand, several coordination modes can be postulated:

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom, such as the carbonyl oxygen or a nitrogen atom of the urea group or the triazine ring.

Bidentate Chelation: The ligand could form a chelate ring by coordinating through two donor atoms to the same metal center. Possible chelation could involve:

The carbonyl oxygen and a urea nitrogen.

A ring nitrogen and an adjacent exocyclic amino group.

A ring nitrogen and the urea nitrogen.

Bridging Coordination: The ligand could bridge two or more metal centers, leading to the formation of dinuclear, polynuclear, or coordination polymer structures. This could occur through the triazine ring nitrogens or by utilizing donor atoms from both the triazine and urea moieties.

The resulting geometries of the metal complexes would be determined by the coordination number and the electronic configuration of the metal ion. For Pd(II), a d8 metal ion, a square planar geometry is most common. academie-sciences.fr For Ag(I), a d10 metal ion, coordination numbers of 2, 3, or 4 are typical, leading to linear, trigonal planar, or tetrahedral geometries, respectively. mdpi.com

Computational studies, such as Density Functional Theory (DFT), could also be employed to predict the most stable coordination modes and geometries and to complement experimental findings. mdpi.com

The following table summarizes potential coordination modes and the resulting geometries for Pd(II) and Ag(I) complexes.

Metal IonPotential Coordination ModeResulting Geometry
Pd(II) Monodentate (N-donor)Part of a square planar complex
Bidentate (N,N- or N,O-chelation)Distorted square planar
Ag(I) Monodentate (N- or O-donor)Part of a linear or trigonal planar complex
BridgingFormation of coordination polymers

Future Directions in N 4,6 Diamino 1,3,5 Triazin 2 Yl Urea Research

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of substituted 1,3,5-triazines has traditionally relied on the sequential nucleophilic aromatic substitution of cyanuric chloride. wikipedia.orgmdpi.com This method, while robust, often requires stoichiometric reagents and can generate significant waste. Future research will increasingly focus on developing more efficient and sustainable synthetic strategies.

Green Chemistry Approaches: Microwave-assisted synthesis represents a significant step towards "green" procedures for preparing 2,4-diamino-1,3,5-triazine derivatives. This method drastically reduces reaction times and the need for solvents, simplifying purification. chemanol.com Future work will likely adapt these microwave-assisted protocols for the urea (B33335) functionalization of the triazine core, optimizing conditions to improve yields and minimize byproducts.

Catalytic Innovations: The development of novel catalytic systems is another promising frontier. Research into transition-metal-catalyzed cross-coupling reactions could open up pathways to introduce the urea moiety or other functionalities onto the triazine ring with high selectivity and efficiency. Exploring enzymatic or biocatalytic methods could offer an environmentally benign route to chiral triazine derivatives, expanding the scope of their potential applications.

Synthetic MethodKey FeaturesPotential Advantages
Microwave-Assisted Synthesis Rapid heating, reduced solvent useShorter reaction times, simpler work-up, environmentally friendly chemanol.com
Catalytic Cross-Coupling High selectivity for C-N bond formationAccess to novel structures, milder reaction conditions
Biocatalysis Use of enzymesHigh stereoselectivity, green reaction conditions

Application of Advanced Spectroscopic and Structural Techniques

A deep understanding of the molecular structure and intermolecular interactions of N-(4,6-diamino-1,3,5-triazin-2-yl)urea is crucial for designing new materials. Advanced analytical techniques are indispensable for this purpose.

Solid-State and Solution-State Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural confirmation in solution. chemanol.com Techniques like Saturation Transfer Difference (STD) NMR can provide insights into the binding epitopes of triazine derivatives with larger molecular assemblies or surfaces. goodlyglue.com

Structural Elucidation: Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding patterns, in the solid state. chemanol.comnih.gov This technique has been used to reveal how N-H···N interactions in similar 2,4-diamino-1,3,5-triazine derivatives can lead to complex structures like pseudo-honeycomb networks and corrugated rosette layers. chemanol.comresearchgate.net Future studies will focus on obtaining high-quality crystals of N-(4,6-diamino-1,3,5-triazin-2-yl)urea and its co-crystals to map its hydrogen-bonding capabilities comprehensively.

Other key techniques include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: For probing vibrational modes and confirming functional groups. researchgate.net

Mass Spectrometry (MS): For accurate molecular weight determination and fragmentation analysis. researchgate.net

UV-Vis and Fluorescence Spectroscopy: For characterizing the photophysical properties of the compound and its derivatives, which is essential for applications in optical materials. nih.govrsc.org

Integration with Emerging Computational Methodologies

Computational chemistry and artificial intelligence (AI) are revolutionizing molecular design and materials discovery. goodlyglue.com These in silico methods accelerate the research process by predicting properties and guiding experimental efforts.

Molecular Modeling and Simulation: Techniques like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic properties, and vibrational frequencies, complementing experimental spectroscopic data. researchgate.net Molecular Dynamics (MD) simulations can provide insights into the conformational dynamics and interactions of N-(4,6-diamino-1,3,5-triazin-2-yl)urea in different environments. goodlyglue.com

AI-Driven Discovery: The synergy between simulation and AI-based approaches is particularly powerful for optimizing molecular structures for specific functions. goodlyglue.com Machine learning models can be trained on datasets of known triazine derivatives to predict properties such as binding affinity, thermal stability, or electronic characteristics. researchgate.net This allows for the rapid virtual screening of vast chemical libraries to identify promising candidates for synthesis and testing, significantly reducing the time and cost of research and development. researchgate.net

Computational TechniqueApplication in Research
Density Functional Theory (DFT) Prediction of molecular structure, energy, and spectroscopic properties researchgate.net
Molecular Dynamics (MD) Simulation of molecular motion and intermolecular interactions goodlyglue.com
Machine Learning (ML) / AI High-throughput virtual screening, property prediction, guided molecular design goodlyglue.comresearchgate.net
Molecular Docking Predicting the binding orientation of ligands to a target nih.gov

Design of Next-Generation Supramolecular Architectures and Functional Materials

The N-(4,6-diamino-1,3,5-triazin-2-yl)urea molecule is an exceptional building block for supramolecular chemistry. The triazine ring and the urea group both present multiple hydrogen bond donor and acceptor sites, enabling the formation of highly ordered, self-assembled structures. wikipedia.org

Researchers have demonstrated that 1,3,5-triazine (B166579) derivatives can be used to construct a variety of supramolecular networks through hydrogen bonding and coordination interactions. wikipedia.org The strong and directional N-H···N and N-H···O hydrogen bonds facilitated by the diamino-triazine and urea moieties can be programmed to form predictable patterns, such as tapes, rosettes, and layers. These interactions are fundamental to molecular recognition and the creation of custom-made functional materials. wikipedia.orgchemanol.com

Future work will focus on exploiting these self-assembly properties to create:

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): The rigid triazine core is ideal for creating robust, porous materials for applications in gas storage, separation, and catalysis. uc.pt

Liquid Crystals: By attaching appropriate mesogenic groups, the inherent self-assembly properties could be harnessed to design novel liquid crystalline materials.

Gels and Soft Materials: The strong hydrogen bonding capabilities could be used to form supramolecular polymers and gels for applications in sensing and controlled release.

Expanding Non-Biological Advanced Materials Applications

While triazine derivatives have been extensively studied for biological applications, their unique properties also make them highly suitable for a wide range of non-biological advanced materials. nih.gov The electron-deficient nature of the 1,3,5-triazine ring, combined with its high thermal stability, opens doors to applications in electronics, polymer science, and industrial chemistry. mdpi.com

Polymers and Resins: The core structure of N-(4,6-diamino-1,3,5-triazin-2-yl)urea is closely related to the monomers used in melamine-urea-formaldehyde (MUF) resins. chemanol.comgoodlyglue.com These thermosetting polymers are widely used as adhesives and in the production of laminates, particleboard, and durable coatings due to their strength and moisture resistance. chemanol.comgoodlyglue.com Future research could explore the integration of this specific molecule as a cross-linking agent or monomer to create new polymers with enhanced properties, such as improved flame retardancy, thermal stability, or surface hardness. mdpi.comcapitalresin.com

Advanced Functional Materials:

Organic Electronics: The electron-deficient triazine core is a valuable building block for electron-transporting materials used in Organic Light-Emitting Diodes (OLEDs). mdpi.comnbinno.com By functionalizing the core structure, it is possible to tune the electronic properties for use in various optoelectronic devices. rsc.orgnbinno.com

Flame Retardants: The high nitrogen content of the molecule makes it a candidate for developing halogen-free flame retardants. Upon heating, such compounds release inert nitrogen gas, which helps to suppress combustion. capitalresin.com

Coatings and Lubricants: Triazine derivatives have been investigated for their anticorrosive and tribological (lubricating) properties, attributed to their ability to form protective films on metal surfaces. tandfonline.com

Energy Storage: Recent work has demonstrated the synthesis of triazine-based graphitic carbon nitride films for use as a homogeneous interphase in lithium batteries, showcasing the potential of triazine structures in energy storage applications. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)-, and how can purity be optimized?

  • Methodology : The compound is synthesized via cycloaddition reactions, such as the reaction of dicyandiamide with sodium hydrogen cyanamide under alkaline conditions (KOH/DMSO). To ensure high purity, solvent-free green processes are recommended to minimize impurities like melamine or cyanoguanidine. Post-synthesis purification involves recrystallization from polar aprotic solvents (e.g., DMF or DMSO) and characterization via LC-MS and elemental analysis to confirm >98% purity .

Q. How can the structural stability of Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- be evaluated under physiological conditions?

  • Methodology : Stability assays in simulated biological fluids (e.g., plasma, gastric/intestinal fluids) are critical. Use HPLC-UV or LC-MS to monitor degradation products over time. For example, in rat plasma, the compound may undergo N-oxidation or demethylation, requiring identification of metabolites via high-resolution mass spectrometry (HRMS) and NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify amine (-NH₂) and urea (-NHCONH-) functional groups (stretching bands at 3300–3400 cm⁻¹ and 1640–1680 cm⁻¹, respectively).
  • NMR : ¹H NMR (DMSO-d₆) shows peaks for aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 4.5–5.5 ppm). ¹³C NMR confirms triazine ring carbons (δ 155–165 ppm).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, confirming planar triazine geometry .

Advanced Research Questions

Q. How does Urea, N-(4,6-diamino-1,3,5-triazin-2-yl)- function in electrocatalytic water oxidation when integrated into metal coordination polymers?

  • Methodology : The compound acts as a ligand in 2D Ni/Fe-CPNs (coordination polymers). Electrochemical performance is tested via cyclic voltammetry (CV) and Tafel plots in alkaline media (1 M KOH). The triazine moiety enhances electron transfer, while the urea group stabilizes metal centers (e.g., Ni²⁺), achieving overpotentials <300 mV at 10 mA/cm². Operando XAS (X-ray absorption spectroscopy) tracks metal oxidation states during catalysis .

Q. What mechanisms underlie the antitumor activity of derivatives containing this urea-triazine scaffold?

  • Methodology : Derivatives like PF 05212384 inhibit PI3K/mTOR pathways (IC₅₀: 0.4–5.4 nM). Use kinase profiling assays (≥234 kinases screened) to confirm selectivity. In vitro cell viability assays (e.g., HCT-116, U87MG) validate growth inhibition (IC₅₀ <100 nM). In vivo xenograft models (e.g., MDA-361) require dosing at 10–50 mg/kg via oral gavage, with tumor volume monitored weekly. Mechanistic studies include Western blotting for p-AKT/mTORC1 .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like PI3Kγ. Key parameters:

  • Triazine ring forms π-π stacking with Phe-961.
  • Urea NH groups hydrogen-bond to Asp-964.
  • Free energy calculations (MM-PBSA) estimate ΔG < -8 kcal/mol. Validate predictions via SPR (surface plasmon resonance) binding assays .

Q. What are the degradation pathways of this compound under oxidative stress, and how do they impact pharmacological efficacy?

  • Methodology : Expose the compound to H₂O₂ (1–10 mM) or cytochrome P450 enzymes. LC-HRMS identifies primary degradation products (e.g., morpholine-oxidized or demethylated derivatives). Stability in liver microsomes (human/rat) correlates with metabolic clearance rates. Toxicity assays (e.g., Ames test) ensure degradants are non-mutagenic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.